molecular formula C16H17ClN4O4S B2375243 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide CAS No. 899989-71-0

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide

Cat. No. B2375243
CAS RN: 899989-71-0
M. Wt: 396.85
InChI Key: CXALHPSRFBCELG-UHFFFAOYSA-N
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Description

The compound “N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

Pyrazole derivatives, such as the compound , have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity . A variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of phenylpyrazoles involves a pyrazole bound to a phenyl group . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas .


Chemical Reactions Analysis

Phenylpyrazoles have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity . The synthesis of these compounds often involves a variety of chemical reactions .

Scientific Research Applications

Molecular Interaction and Pharmacophore Modeling : Studies have explored the molecular interactions of pyrazole derivatives with cannabinoid receptors, providing insights into their binding mechanisms and potential as CB1 cannabinoid receptor antagonists. These investigations offer a foundation for developing drugs targeting cannabinoid receptors, which play a critical role in various physiological processes (Shim et al., 2002).

Anticancer and Antimicrobial Activities : Pyrazoline derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. This research underscores the potential of these compounds in treating cancer and infections, highlighting the versatility of pyrazole-based compounds in medicinal chemistry applications (Katariya et al., 2021).

Antidepressant and Anticonvulsant Activities : The synthesis and pharmacological evaluation of pyrazoline derivatives reveal their promising antidepressant and anticonvulsant profiles. These findings indicate the therapeutic potential of pyrazoline compounds in managing neurological disorders (Das et al., 2011).

Antioxidant Properties and DNA Damage Protection : The antioxidant capabilities of novel pyrazolecarboxamide derivatives have been studied in the context of mitigating oxidative stress and DNA damage, demonstrating their potential in protecting against environmental and chemical stressors (Soliman et al., 2019).

Synthetic Pathways and Structural Characterization : Research into the synthesis and structural analysis of pyrazole and isoxazole-based compounds contributes to our understanding of their chemical properties and potential applications in developing new therapeutics. Such studies are crucial for identifying promising candidates for further development into effective drugs (Dawood et al., 2011).

properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXALHPSRFBCELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide

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